molecular formula C10H10N2O3 B2948573 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 923205-85-0

3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No.: B2948573
CAS No.: 923205-85-0
M. Wt: 206.201
InChI Key: VFFCUAWIPNDEAX-UHFFFAOYSA-N
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Description

3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry research, specifically as a key precursor in the synthesis of isoxazolo[5,4-b]pyridine derivatives . Compounds within this structural class have been documented in patent literature to possess central nervous system (CNS) depressant and anti-inflammatory activities . Research indicates that such compounds can exhibit properties such as inhibition of spontaneous activity and muscular tone in preclinical models, suggesting potential for further investigation into mechanisms related to anxiety . The core isoxazole ring system is known to be a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, which makes this compound a valuable building block for developing new bioactive molecules . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5(2)8-7-3-6(10(13)14)4-11-9(7)15-12-8/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFCUAWIPNDEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923205-85-0
Record name 3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
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Chemical Reactions Analysis

3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation leads to various downstream effects, including the regulation of gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between 3-isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid and related heterocyclic derivatives:

Compound Core Structure Substituents Key Biological Activity Mechanism/Target IC50/EC50 (µM) Selectivity
This compound Isoxazolo[5,4-b]pyridine 3-Isopropyl, 5-COOH Cytotoxicity (anticancer) Mitochondrial apoptosis via NAD+ depletion? Not explicitly reported (derivatives: IC50 1–50 µM) High selectivity for cancer vs. normal cells (e.g., WI-38)
Pyrrolo[3,2-d]isoxazole derivatives Pyrrolo-isoxazole Varied (e.g., methyl, aryl groups) Potent cytotoxicity against HCT-116 and PC3 cancer cell lines Unclear; possible kinase inhibition IC50 1–10 µM (very strong activity) Lower toxicity in normal cells (WI-38)
Pyrazolo[3,4-b]pyridine-5-carboxylic acid amides Pyrazolo[3,4-b]pyridine 5-CONHR (R = aryl/alkyl) Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) Noncompetitive NAMPT inhibition IC50 < 0.1 µM (FK866 analog) Selective for NAD+ biosynthesis pathway in cancer cells
4-Aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters Pyrazolo[3,4-b]pyridine 4-NH2, 5-COOR (R = alkyl) A1 adenosine receptor antagonism; acetylcholinesterase (AChE) inhibition Competitive receptor binding Ki < 10 nM (A1 receptors) High selectivity for A1 over other adenosine receptors
Isoxazolo[5,4-b]azepine-4,7-dione derivatives Isoxazolo[5,4-b]azepine 4,7-Dione, 3-methyl Antimicrobial activity Disruption of bacterial cell walls or enzymes MIC 3.12–6.25 mg/mL Broad-spectrum activity against Gram-positive and Gram-negative bacteria
Thieno[2,3-b]pyridine-2-carboxamide derivatives Thieno[2,3-b]pyridine 3-Methylisoxazol-5-yl, NH2 Not explicitly reported (structural analogs show antitumor activity) Likely kinase or protease inhibition N/A N/A

Key Comparative Insights:

Core Heterocycle Influence: Isoxazole vs. Pyrazole: Isoxazolo[5,4-b]pyridine derivatives (e.g., the target compound) exhibit pronounced cytotoxicity, likely due to the electron-deficient isoxazole ring enhancing interactions with apoptotic pathways . In contrast, pyrazolo[3,4-b]pyridine derivatives (e.g., NAMPT inhibitors) target metabolic enzymes, leveraging the pyrazole ring’s ability to mimic nicotinamide . Pyrrolo-isoxazole Hybrids: Pyrrolo[3,2-d]isoxazole derivatives demonstrate superior anticancer selectivity, possibly due to enhanced membrane permeability from the pyrrole moiety .

Substituent Effects :

  • Isopropyl Group : The 3-isopropyl substituent in the target compound likely increases lipophilicity, improving blood-brain barrier penetration compared to methyl or ethyl analogs (e.g., 3-methyl derivatives in ).
  • Carboxylic Acid Position : The 5-COOH group in isoxazolo/pyrazolo derivatives is critical for target binding. For example, pyrazolo-5-carboxylic acid amides inhibit NAMPT via interactions with the enzyme’s active site , while ester derivatives (e.g., 5-COOR) in A1 receptor antagonists enhance bioavailability .

Therapeutic Applications :

  • Anticancer : Isoxazolo[5,4-b]pyridine derivatives show broad cytotoxicity, whereas pyrazolo-based compounds (e.g., FK866) specifically induce apoptosis via NAD+ depletion .
  • Antimicrobial : Isoxazolo[5,4-b]azepine-dione derivatives () and pyridine-based copper complexes () exhibit potent antibacterial activity, suggesting the scaffold’s versatility against microbial targets.

Selectivity and Toxicity: Derivatives with lower molecular weight (e.g., pyrrolo-isoxazole) show reduced toxicity in normal cells , while bulky substituents (e.g., isopropyl) may enhance tumor specificity. NAMPT inhibitors like FK866 require coadministration with nicotinic acid to mitigate retinal toxicity, highlighting the importance of structural optimization for safety .

Biological Activity

Anticancer Potential

Recent studies on similar heterocyclic compounds have indicated significant potential in anticancer applications. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown notable antiproliferative effects against various cancer cell lines, including MCF-7 and HeLa cells. These compounds often act by inhibiting tubulin polymerization, which is crucial for cancer cell division and proliferation .

Table 1 summarizes the biological activities observed in related compounds:

Compound TypeCell Lines TestedActivity Observed
Pyrazolo[3,4-b]pyridinesMCF-7, MDA-MB-231, HeLaAntiproliferative; G2/M phase arrest
Isoxazole derivativesVariousAntimicrobial and anti-inflammatory

The mechanism by which these compounds exert their effects typically involves interaction with tubulin at the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular modeling studies suggest that structural modifications can enhance binding affinity and specificity for tubulin .

Other Biological Activities

While specific studies on 3-isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid are scarce, related isoxazole and pyridine derivatives have exhibited a range of biological activities:

  • Antimicrobial : Some derivatives have shown efficacy against bacterial strains.
  • Anti-inflammatory : Certain compounds have demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Study 1: Synthesis and Evaluation of Analogues

In a recent study evaluating novel pyrazolo[3,4-b]pyridine analogues, researchers synthesized various derivatives and assessed their biological activities. Notably, one analogue demonstrated significant antiproliferative effects across multiple cancer cell lines, suggesting that structural features similar to those in this compound could yield promising results in future studies .

Case Study 2: Mechanistic Studies on Tubulin Inhibition

A mechanistic investigation into the action of pyrazolo[3,4-b]pyridines revealed that these compounds bind to the colchicine site on tubulin. This binding disrupts normal microtubule formation and function, leading to cell cycle arrest. These findings provide a framework for understanding how similar compounds might function biologically .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid, and what catalysts are commonly employed?

  • Methodological Answer: The compound can be synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and functional group modifications. Catalysts such as palladium (e.g., Pd(PPh₃)₄) or copper (e.g., CuI) are often used to facilitate coupling reactions, while solvents like dimethylformamide (DMF) or toluene optimize reaction efficiency. Post-synthetic steps may include acid hydrolysis to yield the carboxylic acid moiety .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., tR = 5.7 min) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical for assessing purity. Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) can remove impurities. Mass spectrometry (ESI-MS) confirms molecular weight accuracy (e.g., [M+Na]<sup>+</sup> peaks) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer: Use NIOSH-approved PPE, including nitrile gloves, face shields, and safety glasses. Conduct reactions in a fume hood to minimize inhalation risks. Store the compound at 2–8°C in airtight containers to prevent degradation. Emergency protocols require immediate decontamination of exposed skin with water and medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer: Optimize temperature (e.g., 80–110°C for cyclization), solvent polarity (DMF for high dielectric constant), and catalyst loading (5–10 mol% Pd). Kinetic studies using in-situ IR or HPLC monitoring can identify rate-limiting steps. For example, increasing reaction time from 12 to 24 hours improved yields from 48% to 62% in analogous isoxazoline syntheses .

Q. What analytical techniques are most effective for resolving contradictions in spectral data during structural elucidation?

  • Methodological Answer: Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals. Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, as demonstrated in studies of related pyridine-carboxylic acids. High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formulas .

Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?

  • Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity. Structure-activity relationship (SAR) studies using in vitro assays (e.g., MIC against S. aureus) and computational docking (e.g., binding to DNA gyrase) can identify pharmacophores. For instance, chlorophenyl derivatives showed 4-fold greater potency than methyl-substituted analogs .

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